

Olodaterol Hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: *Olodaterol Hydrochloride*

Cat. No.: *B146675*

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Olodaterol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olodaterol Hydrochloride is a potent and long-acting β 2-adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD). This document provides a detailed overview of its chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of its mechanism of action, receptor affinity, and functional activity, supported by experimental data. Furthermore, this guide outlines detailed methodologies for key experiments, including synthesis, characterization, receptor binding assays, and functional cAMP assays, to facilitate further research and development.

Chemical Structure and Identification

Olodaterol Hydrochloride is the hydrochloride salt of Olodaterol. Its chemical structure is characterized by a 6-hydroxy-8-substituted-4H-1,4-benzoxazin-3-one core.

Chemical Structure:

(Image of the 2D chemical structure of **Olodaterol Hydrochloride** would be placed here in a real document)

IUPAC Name: 6-hydroxy-8-[(1R)-1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride

CAS Number: 869477-96-3

Molecular Formula: $C_{21}H_{27}ClN_2O_5$

Physicochemical Properties

A summary of the key physicochemical properties of **Olodaterol Hydrochloride** is presented in the table below.

Property	Value	Source
Molecular Weight	422.9 g/mol	
Appearance	Off-white to pale beige solid	
Melting Point	153-155 °C	
Solubility	Sparingly-slightly soluble in water, slightly soluble in ethanol. Soluble in DMSO (slightly) and Methanol (slightly).	
pKa (Strongest Acidic)	2.86 (Predicted)	
pKa (Strongest Basic)	9.34 (Predicted)	
LogP	1.84 (Predicted)	

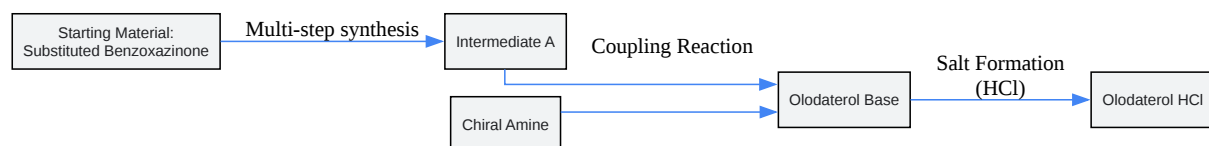
Pharmacological Properties

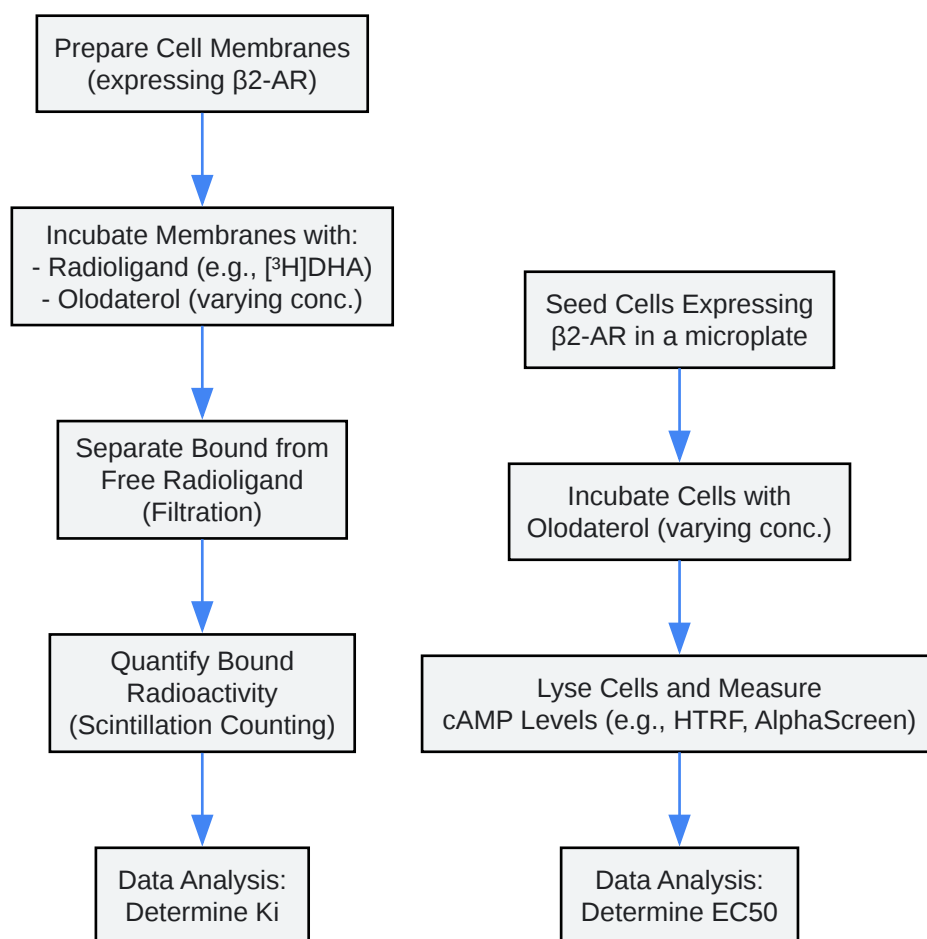
Olodaterol is a selective agonist for the β_2 -adrenergic receptor with a long duration of action. Its high affinity and intrinsic activity at the β_2 receptor lead to potent bronchodilation.

Parameter	Value	Species/System	Source
$\beta 2$ Receptor Affinity (Ki)	9.14 (pKi)	Human (recombinant)	
$\beta 2$ Receptor Functional Activity (EC50)	0.1 nM	Human (recombinant)	
Selectivity	219-fold over $\beta 1$, 1622-fold over $\beta 3$		

Mechanism of Action: Signaling Pathway

Olodaterol exerts its therapeutic effect by binding to and activating $\beta 2$ -adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. This activation initiates a signaling cascade that results in bronchodilation.





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- To cite this document: BenchChem. [Olodaterol Hydrochloride chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146675#olodaterol-hydrochloride-chemical-structure-and-properties\]](https://www.benchchem.com/product/b146675#olodaterol-hydrochloride-chemical-structure-and-properties)

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